molecular formula C10H18N4O B13016064 4-amino-N-(1-isopropyl-1H-pyrazol-5-yl)butanamide

4-amino-N-(1-isopropyl-1H-pyrazol-5-yl)butanamide

Cat. No.: B13016064
M. Wt: 210.28 g/mol
InChI Key: JJMRUUOPBCAFAO-UHFFFAOYSA-N
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Description

4-amino-N-(1-isopropyl-1H-pyrazol-5-yl)butanamide is a synthetic organic compound that belongs to the class of pyrazole derivatives Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-(1-isopropyl-1H-pyrazol-5-yl)butanamide typically involves the reaction of 4-aminobutanamide with 1-isopropyl-1H-pyrazole-5-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-amino-N-(1-isopropyl-1H-pyrazol-5-yl)butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-amino-N-(1-isopropyl-1H-pyrazol-5-yl)butanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of 4-amino-N-(1-isopropyl-1H-pyrazol-5-yl)butanamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to various biological effects, including inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-amino-N-(1-isopropyl-1H-pyrazol-5-yl)butanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

4-Amino-N-(1-isopropyl-1H-pyrazol-5-yl)butanamide, also known as a pyrazoleamide derivative, has garnered attention due to its potential biological activities, particularly in the context of antimalarial properties. This compound is characterized by its ability to disrupt sodium homeostasis in malaria parasites, making it a candidate for further research in drug development against malaria.

  • Chemical Name: this compound dihydrochloride
  • CAS Number: 1573547-94-0
  • Molecular Formula: C10H20Cl2N4O
  • Molecular Weight: 283.2 g/mol

The biological activity of this compound is primarily linked to its role as an antimalarial agent. Research indicates that this compound targets sodium (Na+^+) homeostasis in Plasmodium falciparum, the parasite responsible for the most severe form of malaria. The disruption of Na+^+ regulation leads to increased intracellular sodium levels, which can be detrimental to the parasite's survival and proliferation.

Key Findings:

  • Na+^+ Homeostasis Disruption : The compound induces a rapid influx of Na+^+ ions into the parasite, which is dose-dependent and can reach significant rates even at low concentrations (e.g., 1 nM) .
  • Resistance Mechanisms : Studies have shown that mutations in specific proteins (PfCDPK5 and PfATP4) are associated with resistance to pyrazoleamide compounds, indicating a complex interaction between the drug and the parasite's biology .

Table: Biological Activity Data

ParameterValue
EC50 (Effective Concentration 50)~1 nM
MechanismDisruption of Na+^+ homeostasis
TargetPlasmodium falciparum
Resistance MutationsPfCDPK5, PfATP4

Study on Antimalarial Efficacy

In a study conducted by Vaidya et al., the efficacy of various pyrazoleamide compounds, including this compound, was evaluated against both drug-sensitive and drug-resistant strains of P. falciparum. The results indicated that these compounds maintained their effectiveness even against resistant strains, highlighting their potential as novel antimalarial agents .

In Vitro Evaluation

Further investigations revealed that the compound exhibited significant antiproliferative activity in vitro against cancer cell lines, suggesting additional therapeutic applications beyond malaria treatment. The antiproliferative effects were measured using luminescent ATP-based assays, demonstrating a promising profile for further development .

Properties

Molecular Formula

C10H18N4O

Molecular Weight

210.28 g/mol

IUPAC Name

4-amino-N-(2-propan-2-ylpyrazol-3-yl)butanamide

InChI

InChI=1S/C10H18N4O/c1-8(2)14-9(5-7-12-14)13-10(15)4-3-6-11/h5,7-8H,3-4,6,11H2,1-2H3,(H,13,15)

InChI Key

JJMRUUOPBCAFAO-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=CC=N1)NC(=O)CCCN

Origin of Product

United States

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